2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Description
This compound belongs to the class of 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives, characterized by a spirocyclic core functionalized with sulfanyl-linked acetamide groups. Its structure features a 4-tert-butylphenyl substituent at position 3 of the triazaspiro ring and an N-(4-chlorophenyl)acetamide moiety. Crystallographic studies of analogous compounds often employ programs like SHELXL for refinement and ORTEP-III for structural visualization, suggesting similar methodologies could apply to this compound .
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN4OS/c1-25(2,3)19-7-5-18(6-8-19)23-24(30-26(29-23)13-15-31(4)16-14-26)33-17-22(32)28-21-11-9-20(27)10-12-21/h5-12H,13-17H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDMIAPIJCKVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds exhibit variations in substituents, which critically impact physicochemical properties and hypothetical biological activity:
Table 1: Structural and Functional Comparison
Key Findings:
Steric and Electronic Effects :
- The tert-butyl group in the target compound increases steric hindrance compared to the smaller ethyl (Analog 1) or methyl groups. This may reduce binding flexibility but improve metabolic resistance to oxidative enzymes.
- Halogen Substituents : The 4-chlorophenyl (target) and 4-bromophenyl (Analog 2) groups differ in electronegativity and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to chlorine .
In contrast, Analog 1’s 2,3-dimethylphenyl substituent introduces steric crowding, while Analog 2’s 2,4-dimethoxyphenyl group increases electron density, possibly altering binding site interactions .
Computational and Crystallographic Insights :
- Structural analyses of similar compounds rely on tools like SHELXL for refinement and WinGX for crystallographic data management, implying comparable approaches for the target compound .
- The triazaspiro core likely adopts a rigid conformation due to spirocyclic strain, as observed in analogs solved via single-crystal X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
